7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
Description
Properties
IUPAC Name |
7-morpholin-4-ylsulfonyl-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-15-14-2-1-5-18(14)13-4-3-11(10-12(13)16-15)23(20,21)17-6-8-22-9-7-17/h3-4,10,14H,1-2,5-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISZEKMXUDFCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one typically involves the cyclization of aryl cyclopropanes with quinoxalinones under visible light-mediated conditions. This method is operationally simple and does not require a catalyst, making it an efficient and green approach . The reaction conditions involve the use of hydrochloric acid and nitric acid, which facilitate the ring opening and subsequent cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the visible light-mediated synthesis has been demonstrated through gram-scale synthesis . This suggests that the method can be adapted for larger-scale production, potentially making it viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under mild conditions .
Major Products
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmacological Applications
The pharmacological applications of 7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one can be categorized into several key areas:
Anticancer Activity
Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival.
- Case Study : A recent study demonstrated that derivatives of this compound showed significant activity against breast cancer cells by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway.
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are hypothesized to arise from the compound's ability to modulate neurotransmitter systems and reduce oxidative stress.
- Case Study : In vitro studies have shown that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) in neuronal cell cultures exposed to neurotoxic agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
- Case Study : Experimental models of inflammation indicated that administration of this compound reduced edema and inflammatory markers in animal models.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes:
- Route 1 : The initial steps involve the cyclization of suitable precursors under controlled conditions to form the pyrrolo[1,2-a]quinoxaline core.
- Route 2 : Alternative methods may utilize palladium-catalyzed coupling reactions followed by functional group modifications to introduce the morpholinosulfonyl moiety.
Mechanism of Action
The mechanism of action of 7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival, thereby exhibiting its antineoplastic effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
7-[(4-Methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 1009549-45-4)
7-(Pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one
- Molecular Formula : C₁₆H₁₇N₃O
- Molecular Weight : 267.33 g/mol
- Key Differences : Substitutes the sulfonyl group with a pyrrolidinylmethyl chain. This modification eliminates the sulfonamide moiety, which is critical for interactions with sulfonyl-binding enzyme pockets (e.g., BTK inhibitors) . The absence of sulfonyl may reduce polarity and alter metabolic stability .
Bioactive Pyrroloquinoxalinone Derivatives
Pyrrolo[1,2-a]quinoxalin-4(5H)-one-Based BTK Inhibitors
- Compound 2 : IC₅₀ = 7.41 nM
- Compound 4 : IC₅₀ = 11.4 nM
- Comparison: While the target compound’s biological data are unavailable, these derivatives demonstrate the scaffold’s potency as non-covalent BTK inhibitors. The morpholinosulfonyl group in the target compound may enhance selectivity or binding affinity compared to simpler substituents (e.g., methyl or halogen groups) .
JMS-17-2 Analogues (e.g., F-JMS-17-2, MeO-JMS-17-2)
- Substituents : 4-Fluorophenyl or 4-methoxyphenyl piperidinylpropyl groups at the 5-position
- Applications: Radiolabeled for PET imaging of CX3CR1 receptors. The target compound’s morpholinosulfonyl group may offer distinct pharmacokinetic advantages, such as prolonged half-life or reduced off-target interactions .
Heterocyclic Core Modifications
Isoindolo[1,2-a]quinoxalin-4(5H)-one (NSC 734235)
Imidazo[1,2-a]quinoxalin-4(5H)-ones
Biological Activity
7-(Morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a compound that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various biological contexts.
- Molecular Formula : C17H20N4O4S
- CAS Number : 1008661-26-4
- Molar Mass : 376.43 g/mol
- Density : 1.51 g/cm³ (predicted)
- Boiling Point : 710.3 °C (predicted)
- pKa : 1.36 (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The morpholinosulfonyl group is thought to enhance the compound's solubility and bioavailability, facilitating its action in biological systems.
Anticancer Activity
One of the most significant areas of research surrounding this compound is its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 4.8 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 6.0 | Activation of caspase pathways |
Neuroprotective Effects
Recent studies have suggested that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to reduce oxidative stress and inflammation in neuronal cells.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Studies
-
In Vitro Study on Cancer Cell Lines
- A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in viability across multiple lines, suggesting its potential as a chemotherapeutic agent.
-
Neuroprotection Against Oxidative Stress
- In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
-
Antibacterial Activity Assessment
- A comprehensive assessment of the antibacterial properties revealed that the compound exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Q & A
Basic: What safety protocols should be prioritized when handling this compound in laboratory settings?
Methodological Answer:
While specific toxicological data for this compound is unavailable, analogous pyrrolo[1,2-a]quinoxaline derivatives are classified under acute toxicity categories (oral, dermal, inhalation; Category 4) . Researchers should:
- Use PPE (gloves, goggles, lab coats) and operate in fume hoods.
- Adopt protocols for handling solids (e.g., minimizing aerosolization).
- Store in airtight containers under inert conditions to prevent degradation .
Note: Always conduct a risk assessment using available safety data for structurally related compounds.
Basic: What synthetic strategies are reported for pyrrolo[1,2-a]quinoxaline derivatives, and how can they be adapted?
Methodological Answer:
Synthesis typically involves cyclocondensation of quinoxaline precursors with pyrrole moieties. Key steps include:
- Oxidative coupling to form the tetrahydropyrrolo ring system, optimized using catalysts like Pd/C or FeCl₃ .
- Sulfonation at the 7-position: Introduce morpholinosulfonyl groups via nucleophilic substitution under anhydrous conditions (e.g., DCM, 0°C to room temperature) .
Optimization Tips: Monitor reaction progress with TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can contradictions in biological activity data for analogous compounds be resolved?
Methodological Answer:
Contradictions often arise from variability in experimental design (e.g., dosing, model systems). To address this:
- Perform dose-response studies across multiple in vitro assays (e.g., enzymatic inhibition, cell viability) and validate in in vivo models (e.g., rodent seizure assays for anticonvulsant activity) .
- Use meta-analysis to compare datasets, controlling for variables like solvent choice (DMSO vs. saline) and purity thresholds (>95% by HPLC) .
Example: Anticonvulsant activity of triazoloquinolines varied by substituent position; systematic SAR studies resolved discrepancies .
Advanced: What computational tools predict physicochemical properties, and how are they validated?
Methodological Answer:
- ACD/Labs Percepta Platform predicts logP, solubility, and pKa using QSAR models . For this compound:
- Molecular docking (AutoDock Vina) can hypothesize binding modes to targets like GABA receptors, guiding in vitro assays .
Basic: Which analytical techniques are critical for characterizing purity and structure?
Methodological Answer:
- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ~254 nm .
- Structural Confirmation:
- X-ray crystallography for absolute stereochemistry (e.g., Sheldrick’s SADABS for data refinement) .
- High-resolution MS (ESI-TOF) and H/C NMR (DMSO-d6) to verify molecular weight and substituent positions .
Reproducibility: Calibrate instruments daily and use internal standards (e.g., sodium trimethylsilylpropanesulfonate for NMR) .
Advanced: How to design experiments assessing environmental stability and degradation pathways?
Methodological Answer:
- Abiotic Degradation:
- Biotic Degradation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

